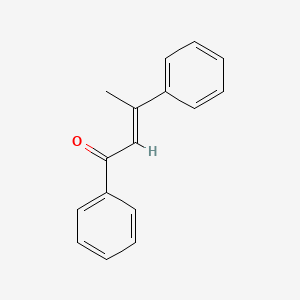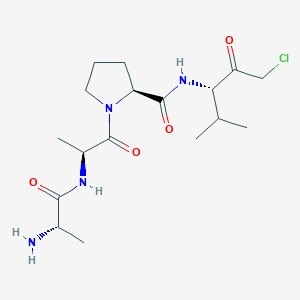
1,3-Diphenyl-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,3-Diphenyl-2-buten-1-one is typically synthesized through the condensation of two molecules of acetophenone. This reaction is catalyzed by aluminum chloride in boiling xylene . Another method involves the use of thionyl chloride as a catalyst, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water to obtain the final product . These methods are suitable for both laboratory and industrial-scale production due to their simplicity and cost-effectiveness.
化学反应分析
1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1,3-diphenyl-2-butanol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include aluminum chloride, thionyl chloride, and hydroxylamine hydrochloride . The major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
1,3-Diphenyl-2-buten-1-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of more complex molecules, which then exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
相似化合物的比较
1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:
Chalcone: The parent compound of the chalcone family, known for its biological activities.
Flavokawain: A naturally occurring chalcone with anticancer properties.
Isoliquiritigenin: A chalcone with anti-inflammatory and antioxidant activities.
What sets this compound apart is its unique structure, which allows it to be used in a wide range of applications, from cosmetics to industrial uses .
属性
CAS 编号 |
22573-24-6 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
InChI 键 |
PLELHVCQAULGBH-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
手性 SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
495-45-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)









![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

